molecular formula C15H15N3O B3129609 4-Methoxy-2-[(4-methylbenzyl)amino]nicotinonitrile CAS No. 339102-90-8

4-Methoxy-2-[(4-methylbenzyl)amino]nicotinonitrile

Cat. No.: B3129609
CAS No.: 339102-90-8
M. Wt: 253.3 g/mol
InChI Key: UDSQORUWKOBNBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-[(4-methylbenzyl)amino]nicotinonitrile is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a methoxy group and a 4-methylbenzylamino group, making it a unique molecule with interesting properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-[(4-methylbenzyl)amino]nicotinonitrile typically involves the following steps:

  • Formation of the Pyridine Core: The pyridine ring can be synthesized through the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.

  • Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable catalyst.

  • Attachment of the 4-Methylbenzylamino Group: This step involves the reaction of the pyridine core with 4-methylbenzylamine under specific conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-[(4-methylbenzyl)amino]nicotinonitrile can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide.

  • Reduction: The nitrile group can be reduced to form the corresponding amine.

  • Substitution Reactions: The methoxy and benzylamino groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.

  • Substitution Reactions: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Pyridine N-oxide: Formed by the oxidation of the pyridine ring.

  • Amine: Formed by the reduction of the nitrile group.

  • Substituted Derivatives: Various substituted derivatives can be formed based on the reagents used.

Scientific Research Applications

4-Methoxy-2-[(4-methylbenzyl)amino]nicotinonitrile has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand for biological receptors or enzymes.

  • Industry: Use in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 4-Methoxy-2-[(4-methylbenzyl)amino]nicotinonitrile exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the biological or chemical context in which it is used. For example, in drug discovery, it may bind to a receptor or enzyme, altering its activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • 4-Methoxybenzylamine: Similar structure but lacks the pyridine ring.

  • 2-Methoxy-4-methylbenzoic acid: Similar functional groups but different core structure.

  • 4-Methoxy-N-(4-methylbenzyl)benzamide: Similar benzylamino group but different core structure.

Uniqueness: 4-Methoxy-2-[(4-methylbenzyl)amino]nicotinonitrile is unique due to its combination of the pyridine ring, methoxy group, and benzylamino group, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-methoxy-2-[(4-methylphenyl)methylamino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-11-3-5-12(6-4-11)10-18-15-13(9-16)14(19-2)7-8-17-15/h3-8H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSQORUWKOBNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC=CC(=C2C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2-[(4-methylbenzyl)amino]nicotinonitrile
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2-[(4-methylbenzyl)amino]nicotinonitrile
Reactant of Route 3
Reactant of Route 3
4-Methoxy-2-[(4-methylbenzyl)amino]nicotinonitrile
Reactant of Route 4
Reactant of Route 4
4-Methoxy-2-[(4-methylbenzyl)amino]nicotinonitrile
Reactant of Route 5
Reactant of Route 5
4-Methoxy-2-[(4-methylbenzyl)amino]nicotinonitrile
Reactant of Route 6
Reactant of Route 6
4-Methoxy-2-[(4-methylbenzyl)amino]nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.